![molecular formula C12H15ClN2O B1486519 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1153986-80-1](/img/structure/B1486519.png)
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one
Descripción general
Descripción
“3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one” is characterized by the presence of a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
This compound and its derivatives have been explored for their potential in medicinal chemistry. For instance, studies have shown the synthesis of related compounds with α1 receptor antagonistic activity, aiming to develop novel therapeutic agents. These synthetic efforts involve complex reactions, showcasing the compound's role in creating biologically active molecules (J. Hon, 2013).
Material Science and Catalysis
In material science, derivatives of this compound have been evaluated for their optical and electronic properties. For example, studies on compounds related to 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one have revealed interesting phosphorescent properties and responses to external stimuli, such as acid-base vapor, which can be utilized in developing dynamic functional materials (Bin Li & Guo-Ping Yong, 2019).
Antimicrobial Research
The compound's framework has been manipulated to produce derivatives with antimicrobial properties. Research has shown that certain modifications can result in compounds that exhibit significant antibacterial and antifungal effects, demonstrating the compound's utility in addressing resistance to existing antimicrobial agents (Asha V. Chate et al., 2013).
Nonlinear Optical (NLO) Properties
The chalcone derivatives related to this compound have been studied for their nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. These studies utilize quantum chemical techniques to assess the compound's potential in enhancing the performance of NLO materials (M. Shkir et al., 2018).
Propiedades
IUPAC Name |
3-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-6-5-12(16)15-8-2-4-11(15)10-3-1-7-14-9-10/h1,3,7,9,11H,2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAJDSPQSSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



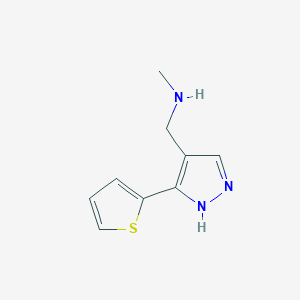
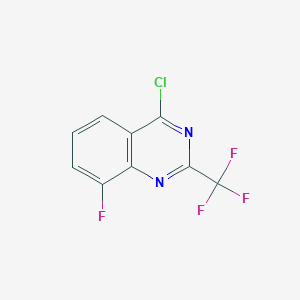
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
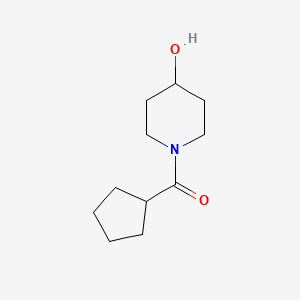
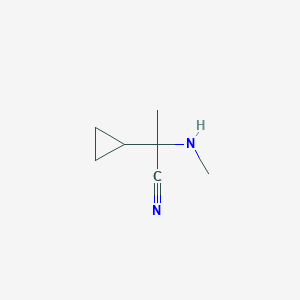
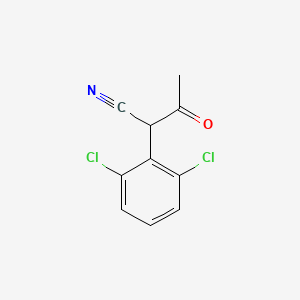
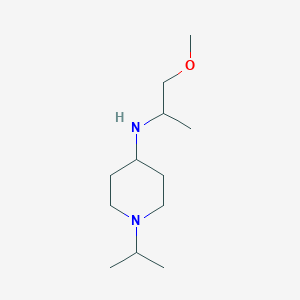
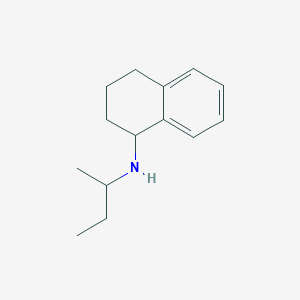
amine](/img/structure/B1486447.png)
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
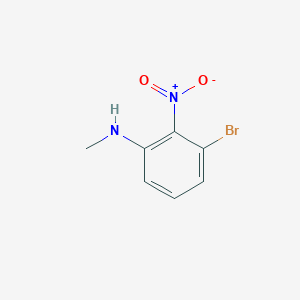
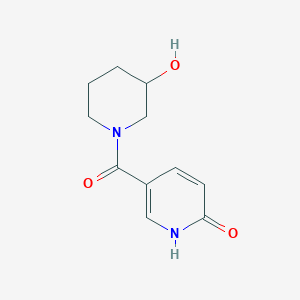
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)